![molecular formula C25H30N4O5 B2928074 1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane CAS No. 1189909-41-8](/img/structure/B2928074.png)
1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane
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Overview
Description
1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it an ideal candidate for use in various biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, including variations with piperidine-1-ylsulfonyl groups, have been synthesized and evaluated for their biological activities. Specifically, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were prepared and screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were also conducted to assess the binding affinity and orientation of these compounds in the active sites of the human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Antimicrobial Properties
Another research focus has been on the antimicrobial properties of 1,3,4-oxadiazole bearing compounds. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antibacterial Activity of Acetamide Derivatives
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores also demonstrates the compound's application in combating bacterial infections. These derivatives have shown to be moderate inhibitors against a variety of bacterial strains, with certain compounds exhibiting potent antibacterial activity (Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer’s Disease
A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the compound's potential in therapeutic applications related to neurodegenerative disorders. These derivatives were assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment (Rehman et al., 2018).
Glycine Transporter 1 (GlyT1) Inhibitors
Derivatives of the compound were identified as novel inhibitors of Glycine Transporter 1 (GlyT1), suggesting its utility in the development of treatments for disorders associated with glycine transport, such as schizophrenia. Modifications to the compound structure, such as replacing the piperidine with an azepane, resulted in a modest increase in potency (Varnes et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane” are currently unknown. This compound is a derivative of piperidine , which is a common structural motif in many pharmaceuticals and natural products . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Piperidine derivatives are known to interact with their targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cell signaling . Therefore, it’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Piperidine derivatives are known to modulate a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction .
properties
IUPAC Name |
4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZLXRZQOQHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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